2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
While specific synthesis information for this compound was not found, benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
Benzothiazole derivatives often have complex molecular structures. For example, the diazepine ring of olanzapine, a benzothiazole derivative, exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .
Scientific Research Applications
Molecular Structure and Spectral Analysis
- Research into compounds structurally related to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate often involves detailed molecular structure analysis using techniques like ab initio Hartree-Fock and Density Functional Theory (DFT). For instance, Taşal & Kumalar (2010) conducted a study on the conformational stability, molecular structure, and vibrational spectra of a similar molecule, highlighting the use of computational methods to predict molecular geometry and electronic properties (Taşal & Kumalar, 2010).
Synthesis and Optimization
- The synthesis of compounds with the benzimidazole backbone, including variations that incorporate elements like the 4-methylpiperazin-1-yl group, has been explored for their potential as glucosidase inhibitors and antioxidant agents. Özil, Parlak, & Baltaş (2018) described a simple and efficient synthesis process for these compounds, showing their potential in medicinal chemistry and drug discovery (Özil, Parlak, & Baltaş, 2018).
Potential Biological Activities
- Some derivatives of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl compounds have been investigated for their biological activities, such as antimicrobial and anti-proliferative effects. For example, Al-Mutairi et al. (2019) synthesized novel thiosemicarbazides and evaluated their antimicrobial and anti-proliferative activities, demonstrating the therapeutic potential of these molecules (Al-Mutairi et al., 2019).
Anticancer Activity
- The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety, including structures related to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl derivatives, have been conducted to explore their potential anticancer activities. Havrylyuk et al. (2010) provided insights into the antitumor screening of such molecules, revealing some promising candidates for further development as anticancer agents (Havrylyuk et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as olanzapine, have been used in the treatment of schizophrenia and related psychoses . These compounds often target neurotransmitter receptors in the brain, such as dopamine and serotonin receptors .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target receptors and modulating their activity . This can result in changes in neurotransmitter levels and neuronal activity, which can have therapeutic effects .
Biochemical Pathways
Compounds with similar structures often affect pathways related to neurotransmitter synthesis, release, and reuptake . These changes can have downstream effects on neuronal signaling and brain function .
Pharmacokinetics
Similar compounds are often well absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its therapeutic effects .
Result of Action
Similar compounds often result in changes in neuronal activity and neurotransmitter levels, which can have therapeutic effects in conditions like schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target receptors . .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-23-6-8-24(9-7-23)19-22-16-5-3-13(11-17(16)27-19)26-18(25)14-4-2-12(20)10-15(14)21/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPIFFROZENMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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